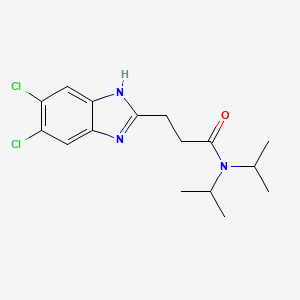
3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole ring substituted with dichloro groups and a propanamide moiety. It has garnered interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide typically involves the following steps:
Formation of the benzimidazole core: The starting material, 2-aminobenzimidazole, is reacted with a chlorinating agent such as thionyl chloride to introduce the dichloro groups at the 5 and 6 positions.
Amidation reaction: The dichlorinated benzimidazole is then subjected to an amidation reaction with N,N-di(propan-2-yl)propanamide under basic conditions, typically using a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the dichloro groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
類似化合物との比較
Similar Compounds
3-(5,6-dichloro-1H-benzimidazol-2-yl)propanamide: Lacks the N,N-di(propan-2-yl) substitution.
5,6-dichloro-1H-benzimidazole: Lacks the propanamide moiety.
N,N-di(propan-2-yl)propanamide: Lacks the benzimidazole core.
Uniqueness
3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide is unique due to the combination of the benzimidazole core with dichloro substitutions and the N,N-di(propan-2-yl)propanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C16H21Cl2N3O |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C16H21Cl2N3O/c1-9(2)21(10(3)4)16(22)6-5-15-19-13-7-11(17)12(18)8-14(13)20-15/h7-10H,5-6H2,1-4H3,(H,19,20) |
InChIキー |
BAVFACORFVFPPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)CCC1=NC2=CC(=C(C=C2N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)
![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)

![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
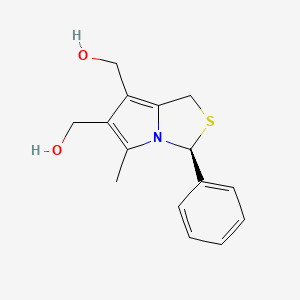
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)
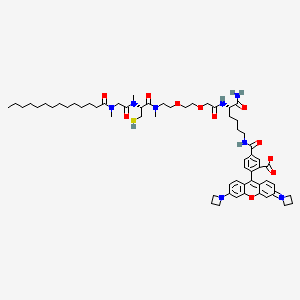
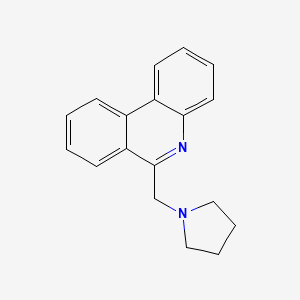

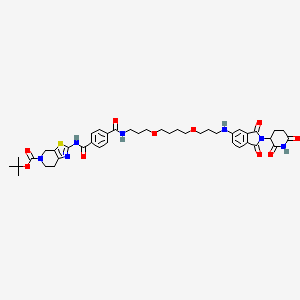
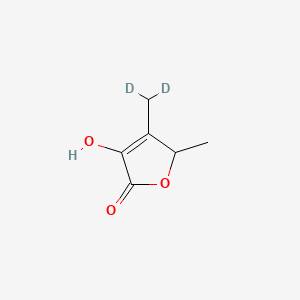
![3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)

